molecular formula C19H16F4N2O3 B4237333 5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B4237333
M. Wt: 396.3 g/mol
InChI Key: MYWGFWUPIXHPNC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4-methoxyphenylacetic acid, and trifluoromethyl ketone. The synthesis may involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.

    Cyclization: Formation of the imidazolidinedione ring through intramolecular cyclization.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient synthesis and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the imidazolidinedione ring, potentially leading to ring-opening.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its pharmacological properties.

Medicine

    Therapeutic Agents: Explored for its potential as an anti-inflammatory or anticancer agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)-2,4-imidazolidinedione
  • 5-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)-2,4-imidazolidinedione

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O3/c1-28-15-8-2-12(3-9-15)10-11-25-16(26)18(19(21,22)23,24-17(25)27)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWGFWUPIXHPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 3
5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 5
5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Reactant of Route 6
5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione

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